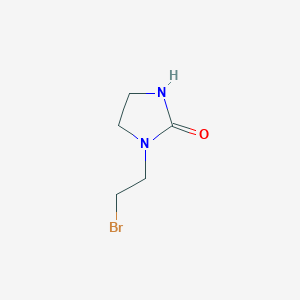
1-(2-Bromoethyl)imidazolidin-2-one
Vue d'ensemble
Description
1-(2-Bromoethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C5H9BrN2O and its molecular weight is 193.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Imidazolidin-2-ones can be synthesized through various routes, including the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .
In terms of mode of action, some imidazolidinone catalysts work by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium .
Activité Biologique
1-(2-Bromoethyl)imidazolidin-2-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a five-membered imidazolidin ring with a bromoethyl substituent. The presence of the bromine atom enhances its reactivity, making it a useful intermediate in various chemical reactions, including nucleophilic substitutions and cycloadditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to imidazolidin-2-one derivatives. For example, a series of phenyl 4-(dioxoimidazolidin-1-yl)benzenesulfonates (PID-SOs), which include modifications of the imidazolidin-2-one moiety, exhibited significant antiproliferative activity against various cancer cell lines, such as HT-1080, HT-29, M21, and MCF7. The most potent compounds showed IC50 values in the nanomolar to low micromolar range (0.066 - 6 µM) and were effective in overcoming multidrug resistance in cancer cells .
The mechanism by which these compounds exert their anticancer effects appears to involve:
- Cell Cycle Arrest : The most active PID-SOs were found to arrest the cell cycle in the G2/M phase.
- Microtubule Disruption : They interact with the colchicine-binding site on tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .
Synthesis and Reaction Mechanism
This compound can be synthesized through various methods involving halogenation reactions. For instance, the Appel reaction has been adapted for synthesizing halogenated derivatives efficiently. The reaction conditions significantly influence yield and selectivity, with optimal conditions yielding high conversions .
Synthesis Table
| Reaction Condition | Yield (%) | Solvent Used | Temperature (°C) | Time (min) |
|---|---|---|---|---|
| Experiment 1 | 94.9 | THF | 20 | 10 |
| Experiment 2 | 87.1 | MeCN | 40 | 15 |
| Experiment 3 | 89.0 | Ethyl Acetate | 20 | 10 |
Case Study: Antiproliferative Activity
In one study, researchers synthesized a series of PID-SOs and evaluated their biological activity against several cancer cell lines. The results indicated that modifications to the imidazolidin-2-one structure significantly enhanced anticancer activity. Notably, compounds bearing specific substituents demonstrated not only high potency but also favorable pharmacokinetic profiles .
Case Study: Enzyme Inhibition
Another important aspect of the biological activity of imidazolidin derivatives is their role as enzyme inhibitors. For instance, studies have shown that certain derivatives can inhibit key enzymes involved in cellular signaling pathways, potentially leading to therapeutic applications in treating diseases like cancer.
Propriétés
IUPAC Name |
1-(2-bromoethyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrN2O/c6-1-3-8-4-2-7-5(8)9/h1-4H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIDPIFLOWJKCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















